
3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one is an organic compound that features a benzimidazole moiety fused with a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one typically involves the condensation of a benzimidazole derivative with a naphthalene-based aldehyde or ketone. Common reaction conditions include:
Solvents: Dimethylformamide (DMF), ethanol, or acetonitrile.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at elevated temperatures (80-120°C) to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate interaction.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
DNA intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself or its substituted analogs.
Naphthalene derivatives: Compounds such as naphthalene-2-carboxaldehyde or naphthalene-2-amine.
Uniqueness
3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
14967-47-6 |
|---|---|
Molekularformel |
C17H12N2O |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O/c20-16-10-12-6-2-1-5-11(12)9-13(16)17-18-14-7-3-4-8-15(14)19-17/h1-10,20H,(H,18,19) |
InChI-Schlüssel |
GSJNUIQEWCYTGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





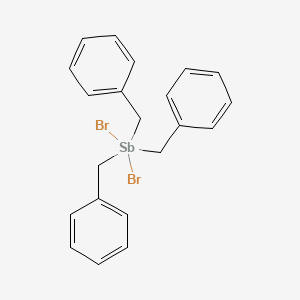


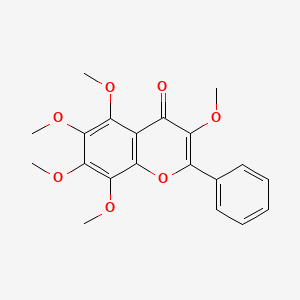
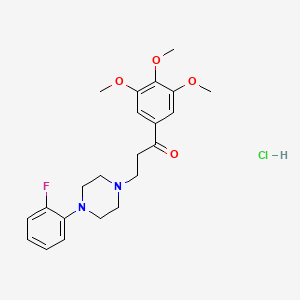
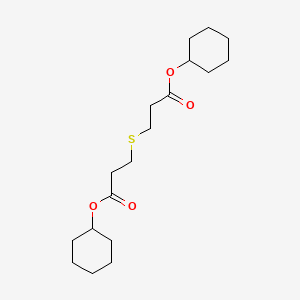


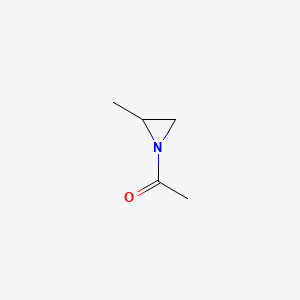

![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
